
2-Chloro-n-hydroxy-n,n-diphenyl-benzenecarboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-n-hydroxy-n,n-diphenyl-benzenecarboximidamide is a chemical compound with the molecular formula C19H15ClN2O It is known for its unique structure, which includes a chloro group, a hydroxy group, and two phenyl groups attached to a benzenecarboximidamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-n-hydroxy-n,n-diphenyl-benzenecarboximidamide typically involves the reaction of 2-chlorobenzoyl chloride with n-hydroxy-n,n-diphenylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques like recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-n-hydroxy-n,n-diphenyl-benzenecarboximidamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as ammonia (NH3) or thiourea (NH2CSNH2) under basic conditions.
Major Products
Oxidation: Formation of 2-chloro-n,n-diphenyl-benzenecarboxamide.
Reduction: Formation of n-hydroxy-n,n-diphenyl-benzenecarboximidamide.
Substitution: Formation of 2-amino-n-hydroxy-n,n-diphenyl-benzenecarboximidamide or 2-thio-n-hydroxy-n,n-diphenyl-benzenecarboximidamide.
Scientific Research Applications
2-Chloro-n-hydroxy-n,n-diphenyl-benzenecarboximidamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Chloro-n-hydroxy-n,n-diphenyl-benzenecarboximidamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The chloro group can participate in electrophilic interactions, while the phenyl groups can engage in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-n,n-diphenyl-benzenecarboximidamide: Lacks the hydroxy group, which may reduce its ability to form hydrogen bonds.
n-Hydroxy-n,n-diphenyl-benzenecarboximidamide: Lacks the chloro group, which may affect its electrophilic interactions.
2-Chloro-n-hydroxy-n,n-diphenyl-benzenecarboxamide: Contains a carbonyl group instead of the imidamide group, which may alter its reactivity and biological activity.
Uniqueness
2-Chloro-n-hydroxy-n,n-diphenyl-benzenecarboximidamide is unique due to the presence of both a chloro and a hydroxy group, which allows it to participate in a diverse range of chemical reactions and interactions
Properties
CAS No. |
59387-55-2 |
|---|---|
Molecular Formula |
C19H16Cl2N2O |
Molecular Weight |
359.2 g/mol |
IUPAC Name |
2-chloro-N-hydroxy-N,N'-diphenylbenzenecarboximidamide;hydrochloride |
InChI |
InChI=1S/C19H15ClN2O.ClH/c20-18-14-8-7-13-17(18)19(21-15-9-3-1-4-10-15)22(23)16-11-5-2-6-12-16;/h1-14,23H;1H |
InChI Key |
PQFIPAUXHWCFBP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=C(C2=CC=CC=C2Cl)N(C3=CC=CC=C3)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



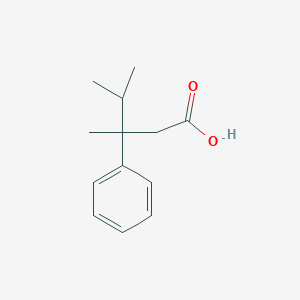

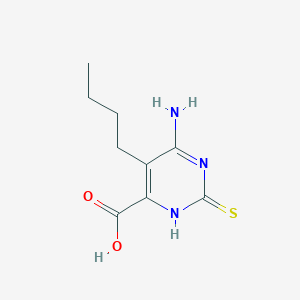

![1-(2,4-Dinitrophenyl)-2-[(4-methylphenyl)(2-phenylcyclopropyl)methylidene]hydrazine](/img/structure/B14006274.png)
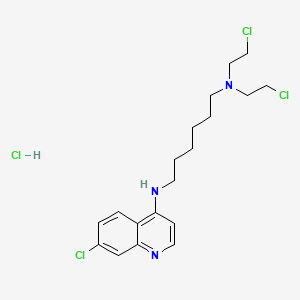
![3-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-2-(2-hydroxyphenyl)-1,3-thiazolidin-4-one](/img/structure/B14006285.png)
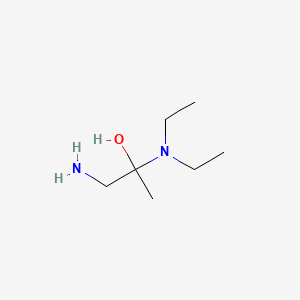
![2-[(4,6-Diamino-1,3,5-triazin-2-yl)amino]-1-phenylethanol](/img/structure/B14006290.png)


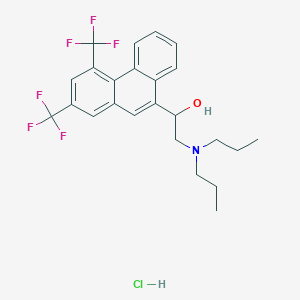
![[1-(4-fluorophenyl)-1-phenylprop-2-ynyl] N,N-dimethylcarbamate](/img/structure/B14006313.png)
